3-Methyl-4-(3-nitrophenyl)benzoic acid
Description
3-Methyl-4-(3-nitrophenyl)benzoic acid is a benzoic acid derivative featuring a methyl group at the 3-position and a 3-nitrophenyl substituent at the 4-position of the aromatic ring. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The nitro group on the phenyl ring is strongly electron-withdrawing, while the methyl group provides mild electron-donating effects, creating a polarized molecular environment.
Properties
IUPAC Name |
3-methyl-4-(3-nitrophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9-7-11(14(16)17)5-6-13(9)10-3-2-4-12(8-10)15(18)19/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEUCUCXQKNDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690042 | |
| Record name | 2-Methyl-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261966-60-2 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2-methyl-3′-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261966-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-4-(3-nitrophenyl)benzoic acid can be synthesized through several methods. One common method involves the oxidation of 2,4-dimethyl-nitrobenzene using molecular oxygen catalyzed by cobalt acetate in acetic acid. The reaction is carried out at 130°C for 8 hours under a pressure of 0.8 MPa, with sodium bromide as a co-catalyst . Another method involves the oxidation of 2,4-dimethyl-nitrobenzene using diluted nitric acid, which offers a cleaner and more environmentally friendly approach .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of nitric acid oxidation due to its cost-effectiveness and the ability to recycle waste acid. This method involves steps such as oxidation reaction, neutralization, extraction, decolorization, and acidification .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Molecular oxygen, cobalt acetate, and sodium bromide in acetic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic reagents such as halogens or sulfonic acids can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Various carboxylic acid derivatives.
Reduction: 3-Methyl-4-(3-aminophenyl)benzoic acid.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
3-Methyl-4-(3-nitrophenyl)benzoic acid has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: An essential intermediate in the synthesis of telmisartan, a drug used to treat hypertension.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(3-nitrophenyl)benzoic acid primarily involves its role as an intermediate in chemical reactions. In the synthesis of telmisartan, for example, the compound undergoes esterification, reduction, butyrylation, nitration, reduction, and cyclization to form the final product . The molecular targets and pathways involved depend on the specific application and the chemical transformations it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Methyl-4-nitrobenzoic acid (CAS 3113-71-1)
- Structure : Direct nitro substitution at the 4-position of the benzoic acid ring, with a methyl group at the 3-position .
- Key Differences: The nitro group is directly attached to the benzoic acid ring, enhancing the acidity of the carboxylic acid group due to strong electron-withdrawing effects. Molecular Weight: 197.15 g/mol (C₈H₇NO₄) vs. ~265 g/mol (estimated for 3-Methyl-4-(3-nitrophenyl)benzoic acid). Applications: Used as a synthetic intermediate for dyes and pharmaceuticals. The target compound’s extended aromatic system may offer improved binding in biological systems due to π-π stacking interactions .
3-Methoxy-4-nitrobenzoic acid
- Structure : Methoxy group at 3-position and nitro group at 4-position .
- Key Differences :
- The methoxy group is electron-donating, countering the nitro group’s electron-withdrawing effect. This reduces acidity compared to 3-Methyl-4-nitrobenzoic acid.
- Solubility : Higher solubility in polar solvents than the target compound due to the methoxy group’s polarity.
- Reactivity : Methoxy groups are prone to demethylation under acidic conditions, whereas the methyl group in the target compound is more stable .
4-[8-(3-Nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid (NPV)
- Structure : A naphthyridine core linked to a 3-nitrophenyl group and a benzoic acid moiety.
- Key Differences :
- Biological Activity : NPV is a PDE4B inhibitor (IC₅₀ = 1.3 nM), with the 3-nitrophenyl group enhancing binding affinity through hydrophobic interactions. The target compound’s simpler structure may lack comparable potency but could serve as a scaffold for optimization.
- Synthetic Complexity : NPV requires multi-step synthesis involving naphthyridine formation, whereas the target compound can be synthesized via direct coupling reactions .
3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid (CAS 1261560-31-9)
- Structure : A trifluoromethoxyphenyl group at the 4-position .
- Key Differences :
3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid (CAS 438219-27-3)
- Structure: A 3-methyl-4-nitrophenoxy methyl group attached to the benzoic acid.
- Steric Effects: The phenoxy group’s bulkiness may hinder interactions in tight binding pockets compared to the target compound’s direct phenyl substitution .
Physicochemical and Functional Comparisons
| Property | This compound | 3-Methyl-4-nitrobenzoic acid | 3-Methoxy-4-nitrobenzoic acid | NPV (PDE4B inhibitor) |
|---|---|---|---|---|
| Molecular Weight | ~265 g/mol | 197.15 g/mol | 197.15 g/mol | 389.38 g/mol |
| Acidity (pKa) | ~2.8 (estimated) | ~1.9 | ~2.5 | Not reported |
| Solubility | Low in water; moderate in DMSO | Low in water | Moderate in polar solvents | Low |
| Key Functional Group | 3-Nitrophenyl | Direct nitro substitution | Methoxy + nitro | Naphthyridine core |
Research Implications
- Drug Design : The 3-nitrophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in PDE4B inhibitors .
- Material Science: Nitro-aromatic systems are valuable in optoelectronics; the compound’s extended conjugation could be explored for nonlinear optical applications.
- Synthetic Routes : Evidence from methyl 4-(3-nitrobenzyloxy)benzoate synthesis (82% yield via nucleophilic substitution ) suggests viable pathways for derivatizing the target compound.
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